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Onono Technical Support Center
Welcome to the Onono Technical Support Center. Here you will find comprehensive resources,

troubleshooting guides, and frequently asked questions to help you effectively reduce

background noise and enhance the signal-to-noise ratio in your assays using Onono.

Introduction to Onono
Onono is a novel, multi-functional reagent meticulously engineered to minimize background

noise in a wide range of immunoassays, including ELISA and Western Blotting. Its unique

formulation addresses the common causes of non-specific signal, leading to clearer results and

more reliable data. Onono works by preventing non-specific binding of antibodies and

detection reagents, stabilizing antibody conformations, and reducing the auto-activation of

substrate solutions.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Onono?

Onono utilizes a proprietary combination of synthetic blocking molecules and antibody

stabilizers. These components work synergistically to:

Block non-specific binding sites: Onono effectively coats the surfaces of microplates and

membranes, preventing antibodies and other reagents from adhering to unintended areas.[1]
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[2]

Prevent antibody aggregation: The stabilizing agents in Onono help maintain antibodies in

their optimal, monomeric state, reducing the likelihood of aggregates that can lead to high

background.

Quench endogenous enzyme activity: For enzyme-linked assays, Onono contains

components that suppress endogenous peroxidase and phosphatase activity in samples,

which can otherwise cause false positive signals.

Q2: Which types of assays is Onono compatible with?

Onono is designed for versatility and is compatible with a variety of immunoassay platforms,

including:

Enzyme-Linked Immunosorbent Assays (ELISA)

Western Blotting

Immunohistochemistry (IHC)

Immunofluorescence (IF)

Q3: How should I store Onono?

For optimal performance and stability, Onono should be stored at 2-8°C.[3] Do not freeze

Onono, as this can cause the components to precipitate. When stored correctly, Onono is

stable for at least 12 months.

Q4: Can I use Onono with my existing blocking buffer?

Onono is a complete replacement for traditional blocking buffers like BSA or non-fat dry milk.

For best results, it is not recommended to use Onono in conjunction with other blocking

agents.
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High background can obscure your results and make data interpretation difficult.[4][5][6] This

guide will help you troubleshoot and resolve high background issues when using Onono.

Problem: After performing my assay, the background signal is too high.

Possible Causes and Solutions:

Possible Cause Recommended Solution with Onono

Insufficient Blocking

Increase the incubation time with Onono

Blocking Buffer to 60 minutes at room

temperature. Ensure the entire surface of the

well or membrane is covered.[2]

Antibody Concentration Too High

Reduce the concentration of your primary and/or

secondary antibody. High antibody

concentrations can lead to non-specific binding.

[6]

Inadequate Washing

Increase the number of wash steps and the

volume of wash buffer used. Ensure that all

residual unbound reagents are removed.[4][5]

Cross-Reactivity of Secondary Antibody

Run a control with only the secondary antibody

to check for non-specific binding. If high

background persists, consider using a pre-

adsorbed secondary antibody.

Substrate Auto-activation

Ensure your substrate is fresh and has not been

exposed to light.[5] Onono helps to minimize

this, but proper substrate handling is still crucial.

Experimental Protocol: Optimizing Onono Incubation Time

Prepare your ELISA plate or Western blot membrane as per your standard protocol up to the

blocking step.

Divide your samples into three groups.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://novateinbio.com/techinfo/GeneralReference/ELISA%20Troubleshooting%20Guide.pdf
https://www.sinobiological.com/category/elisa-troubleshooting-high-background
https://stjohnslabs.com/elisa-troubleshooting/
https://www.benchchem.com/product/b1236737?utm_src=pdf-body
https://www.arp1.com/blog/post/elisa-troubleshooting-tips-high-background.html
https://stjohnslabs.com/elisa-troubleshooting/
https://novateinbio.com/techinfo/GeneralReference/ELISA%20Troubleshooting%20Guide.pdf
https://www.sinobiological.com/category/elisa-troubleshooting-high-background
https://www.sinobiological.com/category/elisa-troubleshooting-high-background
https://www.benchchem.com/product/b1236737?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For group 1, incubate with Onono Blocking Buffer for 30 minutes at room temperature.

For group 2, incubate with Onono Blocking Buffer for 60 minutes at room temperature.

For group 3, incubate with Onono Blocking Buffer for 90 minutes at room temperature.

Proceed with the rest of your assay protocol, keeping all other parameters constant.

Compare the background signal across the three groups to determine the optimal blocking

time for your specific assay.

Logical Workflow for Troubleshooting High Background

High Background Observed
Step 1: Verify Onono Blocking

- Incubation time (min. 60 min?)
- Complete surface coverage?

Step 2: Optimize Antibody Concentration
- Titrate primary and secondary antibodies

If background persists Step 3: Enhance Washing Steps
- Increase number and volume of washes

If background persists Step 4: Check Secondary Antibody
- Run secondary antibody only control

If background persists Background ReducedProblem solved

Click to download full resolution via product page

Caption: A step-by-step workflow for diagnosing and resolving high background noise in your

assay.

Guide 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio (SNR) can make it difficult to distinguish your target signal from the

background.[7][8] Onono is designed to improve SNR by reducing the "noise" component.

Problem: My signal is weak and difficult to distinguish from the background.

Possible Causes and Solutions:
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Possible Cause Recommended Solution with Onono

Suboptimal Antibody Dilution

Perform an antibody titration experiment to find

the optimal concentration that maximizes signal

without increasing background.

Insufficient Incubation Times

Increase the incubation time for your primary

and/or secondary antibodies to allow for

sufficient binding.

Inactive Reagents

Ensure all reagents, including antibodies and

substrates, are within their expiration dates and

have been stored correctly.[3][9]

Over-Washing

While washing is crucial, excessive or harsh

washing can strip away bound antibodies. Use a

gentle wash buffer and avoid letting the plate or

membrane dry out.[1][2]

Experimental Protocol: Antibody Titration with Onono

Coat your ELISA plate or prepare your Western blot membrane with your antigen.

Block the plate or membrane with Onono Blocking Buffer for 60 minutes at room

temperature.

Prepare a serial dilution of your primary antibody in Onono Antibody Diluent.

Incubate the plate or membrane with the different primary antibody concentrations.

Wash the plate or membrane according to your protocol.

Incubate with a single, optimal concentration of your secondary antibody.

Wash and develop the signal.

Plot the signal intensity against the antibody concentration to determine the optimal dilution

that provides the best signal-to-noise ratio.
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Signaling Pathway for a Typical Sandwich ELISA
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Caption: The sequential binding events in a sandwich ELISA leading to signal generation.

Onono Performance Data
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The following table summarizes the recommended starting concentrations and incubation times

for Onono in common applications.

Application
Onono

Component

Recommended

Concentration
Incubation Time Temperature

ELISA
Onono Blocking

Buffer
1X 60 minutes

Room

Temperature

Onono Antibody

Diluent
1X Variable

Room

Temperature

Western Blot
Onono Blocking

Buffer
1X 60 minutes

Room

Temperature

Onono Antibody

Diluent
1X

Variable (often

overnight for

primary)

4°C or Room

Temp

Note: These are starting recommendations. Optimal conditions may vary depending on the

specific assay and should be determined experimentally.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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